1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole
Description
Chemical Structure: The compound 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole (CAS: 1170394-63-4) features a pyrazole ring substituted at the 1-position with a 3-(chloromethyl)phenyl group and methyl groups at the 3- and 5-positions. Its hydrochloride form (CAS: 1185298-82-1) has a molecular formula of C₁₂H₁₄Cl₂N₂ and a molecular weight of 257.16 g/mol . The chloromethyl group at the meta position of the phenyl ring enhances reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Purification typically involves column chromatography and crystallization .
Properties
IUPAC Name |
1-[3-(chloromethyl)phenyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXECFDHLQLJWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-(chloromethyl)benzyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with various nucleophiles, enabling functional group diversification. Key reactions include:
| Nucleophile | Product | Reagents/Conditions | Source |
|---|---|---|---|
| Amines | -CH₂NR₁R₂ | EtOH, reflux, 4–6 hrs | |
| Thiols | -CH₂SR | K₂CO₃, DMF, 80°C | |
| Alcohols | -CH₂OR' | NaH, THF, 0°C→RT |
For example, reaction with primary amines generates benzylamine derivatives, while thiols yield thioether-linked analogs. Steric effects from the 3,5-dimethylpyrazole ring influence reaction rates.
Oxidation Reactions
The chloromethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions:This transformation proceeds via intermediate aldehyde formation, as observed in structurally related pyrazole derivatives . The carboxylic acid derivatives serve as intermediates for esterification or amide coupling.
Reduction Reactions
Selective reduction of the chloromethyl group is achievable using LiAlH₄:This yields 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole, a dehalogenated analog . Catalytic hydrogenation (H₂/Pd-C) may also reduce the C-Cl bond but risks pyrazole ring saturation.
Condensation Reactions
The chloromethyl group participates in aldol-like condensations with carbonyl compounds:
| Substrate | Product | Conditions | Source |
|---|---|---|---|
| Acetophenone | α,β-Unsaturated ketone | NaOH/EtOH, RT | |
| Benzaldehyde | Styryl derivative | Piperidine, reflux |
For instance, condensation with acetophenone generates chalcone analogs, which are precursors for heterocyclic scaffolds like pyridines or chromones .
Cross-Coupling Reactions
Palladium- or copper-catalyzed cross-couplings enable aryl/alkenyl group introduction:
| Reaction Type | Reagents | Product | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl derivatives | |
| Heck | Pd(OAc)₂, PPh₃, Et₃N | Alkenylated pyrazoles |
These reactions typically target the aryl chloride moiety, though steric hindrance from the dimethylpyrazole may necessitate elevated temperatures.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:Azide-alkyne cycloaddition (CuAAC) with NaN₃ yields 1,2,3-triazole derivatives, as demonstrated in related chloromethylpyrazoles .
Comparative Reactivity
The reactivity profile differs from isomers and analogs:
| Compound | Key Reactivity Difference | Source |
|---|---|---|
| 1-[2-(Chloromethyl)phenyl] isomer | Faster SN2 due to less steric hindrance | |
| 5-(Chloromethyl)-1,3-dimethylpyrazole | Enhanced electrophilicity at C4 |
Scientific Research Applications
Medicinal Chemistry
1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole has been explored for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators targeting specific biological pathways. Notably, it has shown promise in:
- Anti-inflammatory Activity : Studies indicate that this compound can inhibit enzymes involved in inflammatory processes, suggesting its therapeutic potential for treating inflammatory diseases.
- Anticancer Properties : Preliminary research suggests that it may inhibit tumor cell proliferation, particularly in leukemia cell lines, indicating its potential as an anticancer agent.
Material Science
In material science, this compound serves as a building block for synthesizing advanced materials with unique properties. It can be utilized in the development of polymers and nanomaterials due to its reactivity and stability.
Biological Studies
Researchers are investigating the interactions of this compound with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent. Its ability to form covalent bonds with nucleophilic residues in proteins may lead to inhibition or modulation of their activity.
Industrial Applications
The compound's reactivity makes it suitable for various industrial processes, including the synthesis of specialty chemicals and intermediates. Its stability under different conditions enhances its utility in industrial applications.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, comparisons with structurally similar compounds can be made:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole | Similar pyrazole ring; different substituent position | Potentially different biological activity profile |
| 4-Methyl-1H-pyrazole | Lacks chloromethyl group | Simpler structure; used in different applications |
| 3,5-Dimethylpyrazole | No phenyl substitution | Commonly used as an intermediate in organic synthesis |
This comparative analysis highlights how specific substituents on the compound influence its biological activities and chemical reactivity.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Anti-inflammatory Activity : Research demonstrated that this compound significantly reduced inflammation markers in animal models.
- Anticancer Properties : In vitro studies indicated that it inhibited cell proliferation in specific cancer cell lines.
- Enzyme Inhibition Studies : Molecular docking simulations suggest effective binding to enzymes involved in inflammatory responses and cancer progression.
Mechanism of Action
The mechanism of action of 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The table below compares key structural analogs based on substituents, molecular weight, and functional groups:
*Calculated based on molecular formula.
Key Observations :
- Chloromethyl vs. Alkyl Groups : The chloromethyl substituent in the target compound increases electrophilicity compared to the sec-butyl group in 7gg, making it more reactive in nucleophilic substitutions (e.g., SN2 reactions) .
- Thioamide vs. Chloromethyl : The thioamide group in 4f introduces hydrogen-bonding capacity, which is absent in the chloromethyl analog. This property is critical in biological target interactions, such as enzyme inhibition .
- Nitroethyl vs.
Positional Isomerism and Crystallography
- Meta vs. Para Substitution : describes 1-(4-(chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole (para-substituted). The para isomer may exhibit distinct crystal packing and dipole moments compared to the meta-substituted target compound, influencing melting points and solubility .
- Crystallographic Data : Pyrazole derivatives like those in and often form planar aromatic systems with intermolecular π-π stacking. The chloromethyl group’s position affects molecular symmetry and crystal lattice stability .
Biological Activity
1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole, often abbreviated as CMDP, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of CMDP's biological properties, including its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
CMDP is characterized by its unique structure, which features a pyrazole ring substituted with both chloromethyl and dimethyl groups. Its molecular formula is , with a molecular weight of approximately 220.7 g/mol. The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical transformations.
Biological Activities
Research indicates that CMDP exhibits several notable biological activities:
- Anti-inflammatory Properties : CMDP has been studied for its potential as an anti-inflammatory agent. Preliminary studies suggest that it inhibits enzymes involved in inflammatory pathways, providing a basis for its therapeutic use in conditions characterized by inflammation .
- Anticancer Activity : CMDP's structural features suggest possible interactions with various biological targets related to cancer. It has shown promise in inhibiting tumor cell proliferation in vitro, particularly against specific leukemia cell lines .
- Enzyme Inhibition : Interaction studies have focused on CMDP's binding affinities to various enzymes. Molecular docking simulations indicate that it may effectively bind to receptors or enzymes involved in inflammatory responses and cancer progression .
The mechanisms underlying the biological activity of CMDP can be summarized as follows:
- Nucleophilic Substitution : The chloromethyl group allows CMDP to undergo nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
- Enzyme Interaction : CMDP may inhibit specific enzymes through competitive or non-competitive mechanisms, affecting pathways critical to inflammation and cancer cell proliferation .
Comparative Analysis with Related Compounds
To better understand the unique aspects of CMDP, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole | Similar pyrazole ring; different substituent position | Potentially different biological activity profile |
| 4-Methyl-1H-pyrazole | Lacks chloromethyl group | Simpler structure; used in different applications |
| 3,5-Dimethylpyrazole | No phenyl substitution | Commonly used as an intermediate in organic synthesis |
This comparative analysis highlights how the specific substituents on CMDP may influence its biological activities and chemical reactivity.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of CMDP:
-
Anti-inflammatory Activity :
- A study demonstrated that CMDP significantly reduced inflammation markers in animal models, suggesting its potential for treating inflammatory diseases.
- Anticancer Properties :
- Enzyme Inhibition Studies :
Q & A
Advanced Research Question
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via solvent-antisolvent precipitation.
- Stability Profiling : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (25–40°C), analyzed via HPLC .
- Derivatization : Introduce hydrophilic groups (e.g., carboxylates) at the chloromethyl position while preserving core activity .
How does the chloromethyl substituent influence reactivity in downstream functionalization?
Advanced Research Question
The chloromethyl group (-CH₂Cl) is a versatile handle for nucleophilic substitution (e.g., SN2 reactions with amines or thiols) or cross-coupling (e.g., Suzuki-Miyaura with boronic acids). For example:
- Reaction with sodium azide yields an azide derivative for click chemistry applications.
- Palladium-catalyzed coupling introduces aryl/heteroaryl groups, expanding structural diversity .
Kinetic studies (e.g., monitoring via ¹H NMR) reveal substituent effects on reaction rates, with electron-withdrawing groups accelerating SN2 pathways .
What computational tools are available to predict the compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition.
- Molecular Dynamics (MD) Simulations : GROMACS models assess binding stability with targets (e.g., >50 ns simulations for HCV NS3/4A protease) .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
